4-(Trifluoromethylphenyl)phenylboronic acid
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Overview
Description
4-(Trifluoromethylphenyl)phenylboronic acid, also known as α,α,α-Trifluoro-p-tolylboronic acid, is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 and a molecular weight of 189.93 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylphenyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylphenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using palladium catalysts.
Oxidative Heck Reaction: This tandem-type reaction involves oxidative Heck coupling followed by intramolecular C-H amidation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Palladium-Catalyzed Direct Arylation: Reagents include palladium catalysts, ligands, and bases in solvents such as DMF or DMSO.
Oxidative Heck Reaction: Reagents include palladium catalysts, oxidants (e.g., Cu(OAc)2), and amines in solvents like acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Palladium-Catalyzed Direct Arylation: Produces arylated heteroarenes.
Oxidative Heck Reaction: Produces amidated aryl compounds.
Scientific Research Applications
4-(Trifluoromethylphenyl)phenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(Trifluoromethylphenyl)phenylboronic acid involves its role as a reactant in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.
Comparison with Similar Compounds
4-(Trifluoromethylphenyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Similar compounds include:
Phenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
4-Fluorophenylboronic acid: Contains a fluorine atom, leading to different reactivity compared to the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C13H10BF3O2 |
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Molecular Weight |
266.03 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(18)19/h1-8,18-19H |
InChI Key |
NQYKBFLXPKKPIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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